Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
Description
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate is a substituted benzoate ester featuring a phenoxy bridge with a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 2. The ester group at the para position of the benzoate moiety further modulates solubility and stability .
Properties
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEVHMVEUOGDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of the Boronic Acid Derivative: The starting material, 4-bromo-2-nitrophenol, is reacted with a boronic acid derivative to form the corresponding boronate ester.
Coupling Reaction: The boronate ester is then coupled with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-(2-amino-4-nitrophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-cyano-4-nitrophenoxy)benzoic acid.
Scientific Research Applications
Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 4-nitrobenzoate
- Structure: Lacks the cyano group and phenoxy bridge, containing only a nitro group at the para position of the benzoate ester.
- Key Differences: Reduced electron-withdrawing effects compared to the target compound. Likely higher solubility in polar solvents due to the absence of the bulky phenoxy-cyano group .
Ethyl 4-nitrocinnamate
- Structure: Features a nitro group on a cinnamate (propenoate) backbone instead of a benzoate.
- Key Differences: The conjugated double bond in cinnamate enhances UV absorption, making it useful in photochemical applications. The target compound’s phenoxy-cyano substituent may confer greater thermal stability due to steric protection of the ester group .
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
- Structure: Incorporates a pyrrole ring with bromo, cyano, and methyl substituents.
- The pyrrole ring introduces aromaticity, altering electronic properties compared to the target compound’s phenoxy bridge .
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
- Structure: Contains a fluorobenzoylamino group instead of nitrophenoxy.
- Key Differences :
Ethyl 2,4-dimethylbenzoate
- Structure : Features methyl groups at positions 2 and 3.
- Key Differences: Methyl groups are electron-donating, increasing electron density on the aromatic ring. Likely higher lipophilicity but lower chemical reactivity compared to the nitro-cyano-substituted target compound .
Physicochemical Properties
| Property | Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate | Ethyl 4-nitrobenzoate | Ethyl 4-nitrocinnamate |
|---|---|---|---|
| Electron Effects | Strong (-NO₂, -CN) | Moderate (-NO₂) | Moderate (-NO₂, C=C) |
| Solubility | Low (polar aprotic solvents) | Moderate (polar) | Low (non-polar) |
| Reactivity | High (electrophilic substitution) | Moderate | High (photoreactive) |
| Thermal Stability | High (steric protection) | Moderate | Low (C=C degradation) |
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